molecular formula C12H12ClNO3S B3014038 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1396882-79-3

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B3014038
CAS No.: 1396882-79-3
M. Wt: 285.74
InChI Key: RWOSWFNCWRCCLP-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural elements of furan and thiophene rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the furan and thiophene rings, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSWFNCWRCCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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